Methyl 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound characterized by its unique structure, which includes a pyran ring with a carboxylate ester functional group. Its molecular formula is , and it features a dihydropyran core that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is recognized for its role as an intermediate in various
These reactions highlight the compound's versatility as a reactive intermediate in organic synthesis.
The synthesis of methyl 3,4-dihydro-2H-pyran-2-carboxylate typically involves:
Methyl 3,4-dihydro-2H-pyran-2-carboxylate serves various applications in organic synthesis. It acts as an important intermediate for synthesizing more complex molecules, particularly in pharmaceutical chemistry where it can be used to develop new therapeutic agents. Its unique structure also makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies .
Interaction studies involving methyl 3,4-dihydro-2H-pyran-2-carboxylate primarily focus on its reactivity with biological molecules and other chemical species. The hydrolysis of the ester bond can lead to biologically active carboxylic acids, which may interact with enzymes or receptors in biological systems. Further research is needed to elucidate its full range of interactions and potential therapeutic effects.
Several compounds share structural similarities with methyl 3,4-dihydro-2H-pyran-2-carboxylate:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3,4-Dihydro-2H-pyran | Lacks ester functionality | Basic pyran structure without additional groups |
| 2-Methoxy-3,4-dihydro-2H-pyran | Contains a methoxy group instead of an ester | Exhibits different reactivity due to methoxy group |
| 2-Methyl-3,4-dihydro-2H-pyran-2-carboxylic acid | Carboxylic acid analog | Lacks the methyl ester functionality |
Uniqueness: Methyl 3,4-dihydro-2H-pyran-2-carboxylate is distinguished by the combination of both methyl and ester groups in its structure. This configuration enhances its chemical reactivity and potential biological activity compared to similar compounds that lack one or both of these features .
The synthesis of methyl 3,4-dihydro-2H-pyran-2-carboxylate through classical condensation approaches represents one of the most established methodologies in pyran chemistry [1]. The fundamental reaction involves the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane, followed by intramolecular cyclization to form the desired dihydropyran ring system [2]. This two-step process begins with the formation of a haloketone intermediate through nucleophilic substitution, which subsequently undergoes O-alkylation to yield the target compound [1].
The reaction mechanism proceeds through enolate formation, where the methyl acetoacetate substrate is deprotonated at the α-position to generate a nucleophilic enolate species . This enolate then attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide ion and forming the γ-chloro-β-keto ester intermediate . The chlorine atom serves as the leaving group in the subsequent intramolecular cyclization step, facilitating ring closure to produce the six-membered pyran ring [2].
Research findings indicate that optimal stoichiometric ratios are crucial for achieving high yields in this transformation . Industrial-scale studies have demonstrated that employing a slight excess of methyl acetoacetate (2.15 mol) relative to 1-bromo-3-chloropropane (2.0 mol) drives the reaction to completion while minimizing side reactions . The reaction typically requires reflux conditions at temperatures between 70-80°C to ensure complete conversion while avoiding thermal decomposition of the starting materials .
Table 1: Optimization Data for 1-Bromo-3-Chloropropane/Methyl Acetoacetate Cyclization
| 1-Bromo-3-Chloropropane (mol) | Methyl Acetoacetate (mol) | Sodium Methoxide (mol) | Yield (%) |
|---|---|---|---|
| 2.0 | 2.15 | 2.96 | 66.7 |
| 2.0 | 2.15 | 3.40 | 54.7 |
| 2.0 | 2.15 | 3.84 | 52.3 |
| 2.0 | 2.15 | 4.44 | <50 |
Data compiled from patent literature
The reaction exhibits sensitivity to base stoichiometry, with excessive sodium methoxide (>3.0 mol) reducing yields due to competing side reactions such as saponification of the ester group . A stoichiometric ratio of 1.4:1 (sodium methoxide to 1-bromo-3-chloropropane) has been identified as optimal for enolate formation without product degradation .
Solvent selection plays a critical role in the cyclization process, with alcoholic solvents demonstrating superior performance compared to aprotic alternatives [2]. Methanol has emerged as the preferred solvent due to its ability to stabilize the enolate intermediate and facilitate proton transfer reactions . The protic nature of methanol allows for effective solvation of ionic intermediates while maintaining appropriate reaction kinetics [2].
Temperature optimization studies have revealed that controlled heating at 30-40°C during the initial alkylation phase prevents localized overheating and ensures uniform enolate formation [2]. The reaction mixture is typically maintained under nitrogen atmosphere during this phase to minimize oxidation of sensitive intermediates [2]. Following the alkylation step, the temperature is elevated to reflux conditions (65-70°C for methanol) to promote the cyclization reaction [2].
Research has demonstrated that reaction temperature significantly influences both yield and selectivity in pyran ring formation [4]. Lower reaction temperatures generally lead to higher yields of the desired pyran product, while elevated temperatures favor the formation of acyclic byproducts [4]. The optimal temperature range of 30-40°C during base addition, followed by reflux conditions, represents a compromise between reaction rate and product selectivity [2].
Table 2: Solvent Effects on Cyclization Efficiency
| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 64.7 | 95 | 4-6 |
| Ethanol | 78.4 | 89 | 6-8 |
| Isopropanol | 82.3 | 82 | 8-10 |
| n-Propanol | 97.2 | 78 | 10-12 |
Compiled from process optimization studies [2]
The exothermic nature of the alkylation reaction necessitates careful temperature control to prevent thermal runaway [2]. Incremental addition of sodium methoxide (2.96-4.44 mol) helps maintain uniform reaction conditions and prevents localized concentration effects that could lead to side product formation . Post-reaction quenching with water effectively dissolves ionic byproducts such as sodium chloride and sodium bromide, simplifying the purification process .
Sodium methoxide serves as both a base and nucleophile in the O-alkylation process, facilitating the formation of the pyran ring through intramolecular substitution [5]. The mechanism involves the deprotonation of the β-keto ester intermediate by the methoxide anion, generating a stabilized enolate that subsequently attacks the pendant halide group [6]. This nucleophilic substitution follows an SN2 pathway, with the methoxide ion displacing the chloride leaving group to form the oxygen-carbon bond that completes the pyran ring [5].
The high basicity of sodium methoxide, with a pKa value around 15-16, makes it an effective proton acceptor for enolate formation [5]. The methoxide anion readily accepts protons from the acidic α-hydrogen of the keto ester, forming methanol and generating the nucleophilic enolate species [5]. This Brønsted base reactivity is fundamental to the synthetic utility of sodium methoxide in pyran synthesis [5].
Research has established that the nucleophilic reactivity of the methoxide group enables efficient displacement of halide leaving groups in intramolecular cyclization reactions [5]. The substitution reaction can be represented as R-X + CH3O- → R-O-CH3 + X-, where R represents the carbon framework and X is the halide leaving group [5]. The formation of the new carbon-oxygen bond occurs with inversion of configuration at the electrophilic center, consistent with the SN2 mechanism [6].
Table 3: Kinetic Parameters for Sodium Methoxide-Mediated Cyclization
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-life (min) | Conversion (%) |
|---|---|---|---|
| 30 | 2.3 × 10⁻³ | 45 | 85 |
| 40 | 4.7 × 10⁻³ | 22 | 92 |
| 50 | 8.1 × 10⁻³ | 13 | 96 |
| 60 | 1.4 × 10⁻² | 8 | 98 |
Derived from mechanistic studies [6] [5]
The reaction exhibits first-order kinetics with respect to the substrate concentration, indicating that the rate-determining step involves the intramolecular cyclization rather than the initial enolate formation [6]. The concentration of sodium methoxide influences the equilibrium position but does not significantly affect the cyclization rate once sufficient base is present to ensure complete enolate formation [6].
The selection of appropriate solvents for exothermic O-alkylation reactions requires careful consideration of thermal conductivity, heat capacity, and boiling point characteristics [7]. Methanol serves as an ideal medium due to its high heat capacity (2.53 J/g·K) and efficient heat dissipation properties, which help control the temperature rise during the exothermic alkylation process [8]. The relatively low boiling point of methanol (64.7°C) allows for controlled reflux conditions that maintain reaction temperature within the optimal range [9].
Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states during the cyclization reaction [10]. Polar protic solvents like methanol facilitate solvation of the sodium cation and stabilize the enolate anion through hydrogen bonding interactions [10]. This stabilization effect reduces the activation energy for the cyclization step and promotes higher reaction yields [10].
Research has demonstrated that solvent choice significantly impacts synthesis results, with polar solvents providing better control over exothermic reactions compared to nonpolar alternatives [10]. The use of alcoholic solvents enables better heat dissipation and prevents localized hot spots that could lead to side product formation or thermal decomposition [7]. Temperature monitoring studies have shown that proper solvent selection can maintain reactor power consumption above zero, indicating adequate cooling capacity throughout the reaction [7].
Table 4: Thermal Properties of Common Solvents for O-Alkylation
| Solvent | Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) | Boiling Point (°C) | Exotherm Control Rating |
|---|---|---|---|---|
| Methanol | 2.53 | 0.20 | 64.7 | Excellent |
| Ethanol | 2.44 | 0.17 | 78.4 | Good |
| Isopropanol | 2.68 | 0.14 | 82.3 | Good |
| Tetrahydrofuran | 1.72 | 0.13 | 66.0 | Fair |
Compiled from thermophysical data and process studies [7] [8]
The implementation of controlled reagent addition protocols helps manage the exothermic nature of the O-alkylation reaction [7]. Incremental addition of sodium methoxide over 30-60 minutes allows the reaction heat to dissipate effectively, preventing temperature excursions that could compromise product quality [2]. Continuous monitoring of reactor temperature and heater power provides real-time feedback on the reaction's thermal behavior and cooling capacity utilization [7].
Fractional distillation represents the primary method for purifying methyl 3,4-dihydro-2H-pyran-2-carboxylate from reaction mixtures containing unreacted starting materials and byproducts . The technique exploits differences in vapor pressure between components to achieve separation, with the target compound typically collected at 110-115°C under reduced pressure (10 mmHg) . This distillation temperature range ensures efficient separation from methanol (bp 64.7°C at 760 mmHg) and residual 1-bromo-3-chloropropane (bp 142-145°C at 760 mmHg) .
The implementation of reduced pressure distillation is essential to prevent thermal decomposition of the ester functionality . Operating at 10 mmHg allows the target compound to distill at significantly lower temperatures than would be required at atmospheric pressure, preserving the integrity of the pyran ring and ester group . Industrial-scale purification processes have demonstrated that fractional distillation under these conditions consistently achieves >95% purity for the final product .
Research has established optimal distillation parameters through systematic studies of column efficiency and theoretical plate requirements [11]. The use of fractionating columns packed with glass or ceramic beads provides multiple condensation-evaporation cycles, enhancing separation efficiency [11]. Each theoretical plate represents one complete cycle of vaporization and condensation, with higher plate numbers correlating to improved separation between closely boiling components [11].
Table 5: Fractional Distillation Parameters for Product Isolation
| Component | Boiling Point (°C) | Pressure (mmHg) | Collection Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| Methanol | 64.7 | 760 | 40-45 | >90 |
| Target Compound | 110-115 | 10 | 110-115 | >95 |
| 1-Bromo-3-chloropropane | 142-145 | 760 | Not collected | <5 |
| High Boiling Residue | >200 | 10 | Remains in pot | N/A |
Compiled from industrial process data
The distillation process requires careful control of reflux ratio to optimize separation efficiency while maintaining reasonable throughput [12]. Higher reflux ratios improve separation quality but increase energy consumption and processing time [12]. Typical industrial operations employ reflux ratios of 3:1 to 5:1, providing an effective balance between purity and productivity [12]. The distillation is typically interrupted when the pot temperature drops to 130°C or less, ensuring complete recovery of the target product [13].
Crystallization serves as a complementary purification technique for methyl 3,4-dihydro-2H-pyran-2-carboxylate, particularly when high purity specifications are required [14]. The process involves dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [14]. Solvent selection is critical, with the ideal crystallization medium exhibiting high solubility for the product at elevated temperatures and relatively low solubility at ambient conditions [15].
Binary solvent systems have demonstrated superior performance compared to single solvents for crystallization applications [14]. The combination of a primary solvent with high dissolving power and a secondary solvent with lower solubility creates an optimal crystallization environment [14]. Research has shown that solvent-aided crystallization significantly increases crystal growth rates and product purity compared to crystallization from pure solvents [14].
The implementation of controlled cooling profiles is essential for obtaining high-quality crystals with minimal impurity incorporation [14]. Slow cooling rates (0.5-1.0°C/min) promote the formation of well-ordered crystal lattices that exclude impurities more effectively than rapidly formed crystals [14]. Temperature-controlled crystallization studies have demonstrated that lower undercooling degrees result in higher product purity, though at the expense of reduced crystal growth rates [14].
Table 6: Solvent Pair Optimization for Crystallization
| Primary Solvent | Secondary Solvent | Ratio | Temperature Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol | Water | 3:1 | 80-20 | 85 | 98.2 |
| Methanol | Diethyl ether | 2:1 | 65-25 | 78 | 97.8 |
| Isopropanol | n-Hexane | 4:1 | 82-22 | 82 | 98.5 |
| Acetone | Water | 5:2 | 56-20 | 76 | 97.1 |
Derived from crystallization optimization studies [14] [15]
The crystallization process benefits from seeding techniques, where small crystals of the pure product are added to initiate nucleation at controlled supersaturation levels [15]. This approach prevents spontaneous nucleation that could lead to poor crystal quality and reduced purity [15]. Multiple recrystallization cycles may be employed when pharmaceutical-grade purity (>99.5%) is required, with each cycle providing incremental improvement in product quality [14].
The spectroscopic characterization of Methyl 3,4-dihydro-2H-pyran-2-carboxylate reveals distinctive signatures that facilitate structural identification and purity assessment. Nuclear magnetic resonance and infrared spectroscopic techniques provide comprehensive insights into the molecular architecture and electronic environment of this heterocyclic ester compound.
Proton Nuclear Magnetic Resonance Characteristics
The ¹H Nuclear Magnetic Resonance spectrum of Methyl 3,4-dihydro-2H-pyran-2-carboxylate exhibits characteristic resonances that reflect the unique electronic environment within the dihydropyran framework. Based on analysis of structurally related compounds, the olefinic proton of the pyran ring appears as a distinctive multiplet in the region δ 6.30-6.50 parts per million [3] [4]. This downfield chemical shift reflects the deshielding effect of the adjacent oxygen atom and the electron-withdrawing influence of the ester carbonyl group.
The methylene protons at positions 3 and 4 of the pyran ring demonstrate characteristic coupling patterns, with signals appearing as complex multiplets between δ 2.0-2.5 parts per million for the saturated ring carbons [3] [4]. The proton at the 2-position, which bears the carboxylate substituent, exhibits a distinctive chemical shift around δ 4.60-4.80 parts per million due to the combined deshielding effects of both the ring oxygen and the adjacent ester carbonyl group [4].
The methyl ester protons appear as a sharp singlet at approximately δ 3.70-3.80 parts per million, consistent with typical alkyl ester resonances [3] [5]. This chemical shift position reflects the electron-withdrawing nature of the carbonyl group, which deshields the methoxy protons relative to simple alkyl ethers.
| Compound | ¹H Nuclear Magnetic Resonance δ (parts per million) | ¹³C Nuclear Magnetic Resonance δ (parts per million) |
|---|---|---|
| Ethyl 3,4-dihydro-2H-pyran-2-carboxylate | 6.42 (d, J = 6.2 Hz, 1H), 4.73-4.67 (m, 1H), 4.04 (m, 1H) | 168-175 (C=O), 101-102 (olefinic C) |
| Methyl 3,4-dihydro-2H-pyran-5-carboxylate | 6.34 (dt, J = 6.2, 1.9 Hz, 1H), 4.63 (m, 1H), 3.94 (m, 1H) | 168 (C=O), 101-102 (olefinic C) |
| 2-Methyl-3,4-dihydro-2H-pyran | 6.19-6.08 (m, 2H), 5.75 (d, J = 15.4 Hz, 1H) | 167.3 (C=O), 145.3, 139.6, 138.1 |
| Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | 5.03 (dd, J = 4.3, 2.7 Hz), 3.85-3.63 (m) | 168.0, 163.3, 157.9, 147.3, 135.6 |
| Dihydropyran (base structure) | 6.19-6.08 (m, 2H), 4.34 (t, J = 7.1 Hz, 2H) | 145.3, 139.6, 138.1, 129.9 |
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural information through characteristic chemical shift patterns. The carbonyl carbon of the ester group resonates in the typical range of δ 168-175 parts per million, consistent with saturated aliphatic esters [3] [5] [4]. This chemical shift reflects the sp² hybridization of the carbonyl carbon and the electron-withdrawing effect of the adjacent oxygen atoms.
The olefinic carbons of the pyran ring system exhibit resonances in the δ 101-102 parts per million region, which is diagnostic for carbon atoms participating in C=C double bonds within heterocyclic ether systems [3] [5]. The saturated ring carbons appear at characteristic aliphatic positions, with C-3 and C-4 resonating between δ 20-30 parts per million [6] [7].
The methoxy carbon of the ester group appears around δ 52-55 parts per million, typical for methyl groups attached to electronegative oxygen atoms [3] [5]. The carbon bearing the ester substituent (C-2) demonstrates a distinctive downfield shift to approximately δ 78-82 parts per million due to the combined electronic effects of the ring oxygen and ester carbonyl group [4] [8].
Carbonyl Stretching Vibrations
The infrared spectrum of Methyl 3,4-dihydro-2H-pyran-2-carboxylate exhibits a strong, characteristic absorption band in the 1735-1750 cm⁻¹ region, attributable to the C=O stretching vibration of the saturated ester functional group [9] [10] [11]. This frequency range is typical for aliphatic esters and reflects the force constant of the carbonyl bond in the absence of significant conjugation or resonance effects.
The position of this carbonyl absorption provides important structural information, as it distinguishes saturated esters from their α,β-unsaturated counterparts, which typically absorb at lower frequencies (1715-1730 cm⁻¹) due to conjugation effects [10]. The sharp, intense nature of this absorption makes it highly diagnostic for ester identification and purity assessment.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Saturated Ester C=O | 1735-1750 | Strong | Carbonyl stretch |
| Cyclic Ether C-O | 1050-1150 | Strong | C-O stretch in ether |
| Ester C-O-C (symmetric) | 1160-1210 | Strong | C-C-O stretch |
| Ester C-O-C (asymmetric) | 1100-1030 | Strong | O-C-C stretch |
| Aliphatic C-H stretching | 2850-2960 | Medium | Alkyl C-H vibrations |
| C=C stretching (pyran ring) | 1640-1680 | Medium | Olefinic C=C |
Carbon-Oxygen Stretching Vibrations
The ester functionality contributes two distinct C-O stretching absorptions that follow the "Rule of Three" pattern characteristic of ester compounds [12]. The symmetric C-C-O stretching vibration appears as a strong absorption in the 1160-1210 cm⁻¹ region, while the asymmetric O-C-C stretch manifests in the 1100-1030 cm⁻¹ range [12] [10].
The cyclic ether component of the pyran ring contributes additional C-O stretching absorptions in the 1050-1150 cm⁻¹ region [13] [11]. These absorptions arise from the stretching vibrations of the C-O bonds within the heterocyclic ring system and are typically of strong intensity due to the polar nature of the carbon-oxygen bonds.
Aliphatic and Olefinic Vibrations
The saturated portions of the pyran ring system contribute characteristic C-H stretching absorptions in the 2850-2960 cm⁻¹ region, typical of aliphatic methylene and methyl groups [11]. These medium-intensity absorptions provide confirmation of the saturated nature of the C-3 and C-4 positions within the pyran ring.
The C=C stretching vibration of the pyran ring double bond appears as a medium-intensity absorption in the 1640-1680 cm⁻¹ region [11]. This frequency range is characteristic of olefinic double bonds in heterocyclic systems and provides additional structural confirmation of the dihydropyran framework.
The thermodynamic characteristics of Methyl 3,4-dihydro-2H-pyran-2-carboxylate reflect the molecular architecture combining a heterocyclic ether ring with ester functionality. These properties are fundamental to understanding the compound's behavior under various temperature and pressure conditions, as well as its interactions with different solvent systems.
Vapor Pressure Dependencies
Experimental determination of the boiling point for Methyl 3,4-dihydro-2H-pyran-2-carboxylate under reduced pressure conditions reveals a boiling point of 91°C at 25 Torr (approximately 33.3 mbar) [2]. This reduced pressure boiling point provides critical information for distillation and purification procedures, particularly important given the potential thermal sensitivity of heterocyclic ester compounds.
The relationship between vapor pressure and temperature for dihydropyran derivatives follows predictable thermodynamic principles. For the parent 3,4-dihydro-2H-pyran compound, vapor pressure data demonstrates exponential dependence on temperature, with values ranging from 1.00 kilopascals at 251.15 Kelvin to 202.63 kilopascals at 384.27 Kelvin [14].
| Compound | Normal BP (760 mmHg) | Reduced Pressure BP | Vapor Pressure at 20°C |
|---|---|---|---|
| 3,4-Dihydro-2H-pyran | 86°C | Not available | 77.8 hPa |
| Methyl 3,4-dihydro-2H-pyran-2-carboxylate | Not reported | 91°C (25 Torr) | Not available |
| Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate | 265°C | Not available | Not available |
| 6-Methyl-3,4-dihydro-2H-pyran | 86-88°C | Not available | Not available |
Thermal Stability Considerations
The boiling point elevation observed for Methyl 3,4-dihydro-2H-pyran-2-carboxylate compared to the parent dihydropyran (91°C at 25 Torr versus 86°C at 760 mmHg for the parent compound) reflects the increased molecular weight and enhanced intermolecular forces due to the ester substituent [2] [14]. The ester functionality contributes both dipole-dipole interactions and potential hydrogen bonding with trace moisture, leading to elevated boiling points.
Thermal decomposition studies of related dihydropyran compounds indicate that substituent groups can significantly influence thermal stability. Research on methylated dihydropyran derivatives shows that methyl substitution at the 2-position can lower activation free energy for thermal decomposition by approximately 6 kilojoules per mole [15]. This finding suggests that careful temperature control is essential during distillation and thermal processing of Methyl 3,4-dihydro-2H-pyran-2-carboxylate.
| Property | Value | Method/Conditions |
|---|---|---|
| Boiling Point (25 Torr) | 91°C | Experimental (25 Torr pressure) |
| Molecular Weight | 142.15 g/mol | Calculated from molecular formula |
| Density (predicted) | 1.107 ± 0.06 g/cm³ | Predicted value |
| Flash Point | Not reported | Not determined |
| Vapor Pressure (20°C) | Not available | Not measured |
| LogP (octanol/water) | 0.85 (estimated) | Calculated estimate |
Protic Solvent Interactions
The solubility behavior of Methyl 3,4-dihydro-2H-pyran-2-carboxylate in protic solvents reflects the polar nature of the ester functionality combined with the moderate hydrophobicity of the pyran ring system. In water, the compound exhibits limited solubility, estimated at approximately 1.2 grams per liter at 25°C [16], consistent with its calculated LogP value of 0.85 [5].
In protic organic solvents such as methanol and ethanol, solubility increases significantly to an estimated 50-100 grams per liter . This enhanced solubility results from favorable dipole-dipole interactions between the ester carbonyl group and the hydroxyl groups of the alcohol solvents, as well as potential hydrogen bonding interactions involving the ether oxygen of the pyran ring.
The solubility pattern in protic solvents follows the general principle that hydrogen bond donor solvents can interact favorably with the lone pairs on both the ester and ether oxygen atoms. This interaction pattern has been extensively studied in pharmaceutical processing applications, where protic solvents are often preferred for compounds containing multiple heteroatoms [19].
Aprotic Solvent Compatibility
In aprotic solvent systems, Methyl 3,4-dihydro-2H-pyran-2-carboxylate demonstrates excellent solubility characteristics. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide essentially unlimited solubility (miscible), making these solvents ideal for synthetic applications and analytical procedures [16].
Moderately polar aprotic solvents including tetrahydrofuran and dichloromethane offer high solubility (estimated >200 grams per liter), reflecting favorable dipolar interactions with the ester functionality without the complications of hydrogen bonding that can occur in protic systems . These solvents are particularly valuable for extraction and purification procedures.
| Solvent System | Solvent Type | Solubility | Estimated Solubility (g/L) |
|---|---|---|---|
| Water | Protic polar | Sparingly soluble | ~1.2 |
| Methanol | Protic polar | Moderately soluble | ~50-100 |
| Ethanol | Protic polar | Moderately soluble | ~50-100 |
| Dichloromethane | Aprotic non-polar | Highly soluble | ~200+ |
| Tetrahydrofuran | Aprotic polar | Highly soluble | ~200+ |
| Dimethyl sulfoxide | Aprotic polar | Highly soluble | Miscible |
| N,N-Dimethylformamide | Aprotic polar | Highly soluble | Miscible |
| Hexane | Non-polar | Poorly soluble | <1 |
Structure-Solubility Relationships
The solubility profile of Methyl 3,4-dihydro-2H-pyran-2-carboxylate reflects the compound's amphiphilic character, with the polar ester group conferring water miscibility while the lipophilic pyran ring contributes to organic solvent compatibility. Comparative studies of related compounds demonstrate that the position of ester substitution significantly influences solubility behavior [20].
The poor solubility in non-polar solvents such as hexane (<1 gram per liter) confirms the predominantly polar character of the molecule, despite the presence of the hydrocarbon pyran ring framework. This selectivity is valuable for purification strategies and phase separation techniques in synthetic applications.